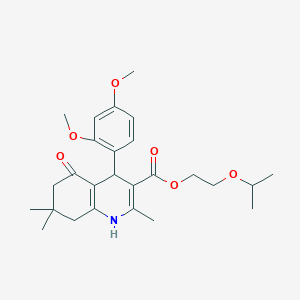![molecular formula C30H28N2O3 B4949751 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]](/img/structure/B4949751.png)
4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide] is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethyl acetate. This compound is also known as ODB or ODAPB, and it has a molecular formula of C30H28N2O2.
Mecanismo De Acción
The mechanism of action of 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide] is not well understood. However, it is believed that this compound binds to metal ions through its amide groups, forming a complex that exhibits fluorescence. The fluorescence of this compound is sensitive to the presence of metal ions, making it a useful probe for their detection.
Biochemical and physiological effects
There is limited information on the biochemical and physiological effects of 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]. However, studies have shown that this compound is non-toxic to cells and does not exhibit cytotoxicity at low concentrations. This makes it a suitable compound for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide] in lab experiments include its high sensitivity and selectivity for metal ions, its non-toxicity to cells, and its relatively simple synthesis method. However, the limitations of this compound include its limited solubility in water and its sensitivity to pH changes.
List of future directions
1. Development of new fluorescent probes based on 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide] for the detection of other metal ions.
2. Investigation of the mechanism of action of 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide] and its interaction with metal ions.
3. Synthesis of new metal-organic frameworks and coordination polymers using 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide] as a ligand.
4. Study of the potential applications of 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide] in drug delivery systems.
5. Development of new synthetic methods for the preparation of 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide] and its derivatives.
Conclusion
In conclusion, 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide] is a versatile compound that has a wide range of applications in scientific research. Its high sensitivity and selectivity for metal ions make it a useful fluorescent probe for their detection. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide] involves the reaction of 2,4-dimethylbenzoyl chloride with 4-aminophenol to form 4,4'-oxydianiline. The resulting compound is then reacted with 2,4-dimethylbenzoyl chloride to form 4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide] has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of materials that have a high surface area and tunable pore size, making them useful for gas storage, separation, and catalysis.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[4-[(2,4-dimethylphenyl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O3/c1-19-5-15-27(21(3)17-19)31-29(33)23-7-11-25(12-8-23)35-26-13-9-24(10-14-26)30(34)32-28-16-6-20(2)18-22(28)4/h5-18H,1-4H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVAGRNMSMKZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4949679.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4949686.png)
![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4949709.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4949713.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepan-5-one](/img/structure/B4949715.png)

![3-[(2-iodophenyl)amino]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B4949723.png)



![methyl {[6-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4949754.png)
![2-(4-bromophenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4949758.png)